molecular formula C19H27N3O3 B2618940 N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide CAS No. 2093832-97-2

N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide

Numéro de catalogue B2618940
Numéro CAS: 2093832-97-2
Poids moléculaire: 345.443
Clé InChI: NWGQINXWGGNPHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide, also known as AZD0328, is a small molecule inhibitor that has been developed for use in scientific research. This compound has shown promise as a potential therapeutic agent for a variety of diseases, including cancer and autoimmune disorders.

Mécanisme D'action

The mechanism of action of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide involves the inhibition of a protein called cyclin-dependent kinase 4/6 (CDK4/6). CDK4/6 is involved in the regulation of cell cycle progression and is often overexpressed in cancer cells. By inhibiting CDK4/6, N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide can prevent cancer cells from dividing and growing, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects
N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of CDK4/6, N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in the treatment of autoimmune disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide for lab experiments is its specificity for CDK4/6. This allows researchers to study the effects of CDK4/6 inhibition on cancer cells and other cell types. However, one limitation of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide is its relatively low potency compared to other CDK4/6 inhibitors, which may limit its effectiveness in certain applications.

Orientations Futures

There are several future directions for research on N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide. One area of interest is the development of more potent CDK4/6 inhibitors based on the structure of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide. Another direction is the investigation of the potential use of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide in combination with other drugs for the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide and its potential applications in scientific research.

Méthodes De Synthèse

The synthesis of N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide involves a multi-step process that begins with the reaction of 4-bromoaniline with ethyl 4-oxoheptanoate to form N-(4-bromophenyl)-4-oxoheptanamide. This intermediate is then reacted with propylamine to form N-(4-bromophenyl)-4-propoxyheptanamide, which is then cyclized with 2-oxoazetidine to form N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide.

Applications De Recherche Scientifique

N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide has been studied extensively in vitro and in vivo for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer. N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

Propriétés

IUPAC Name

N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-2-14-25-17-4-3-11-21(12-9-17)19(24)20-15-5-7-16(8-6-15)22-13-10-18(22)23/h5-8,17H,2-4,9-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGQINXWGGNPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCCN(CC1)C(=O)NC2=CC=C(C=C2)N3CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-oxoazetidin-1-yl)phenyl]-4-propoxyazepane-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.